[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane

Catalog No.
S1776525
CAS No.
192138-05-9
M.F
C31H34P2
M. Wt
468.561
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-meth...

CAS Number

192138-05-9

Product Name

[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane

IUPAC Name

[2-[2-bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane

Molecular Formula

C31H34P2

Molecular Weight

468.561

InChI

InChI=1S/C70H96O2P2/c1-63(2,3)45-33-46(64(4,5)6)38-53(37-45)73(54-39-47(65(7,8)9)34-48(40-54)66(10,11)12)59-31-27-29-57(71-25)61(59)62-58(72-26)30-28-32-60(62)74(55-41-49(67(13,14)15)35-50(42-55)68(16,17)18)56-43-51(69(19,20)21)36-52(44-56)70(22,23)24/h27-44H,1-26H3

InChI Key

HIVCNMNIBNSSRJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)OC)OC)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C

Description

sold in collaboration with Solvias AG

Catalyst precursor in homogeneous catalysis:

This compound, with its bulky tert-butyl groups and multiple phosphine functionalities, exhibits potential as a ligand or catalyst precursor in homogeneous catalysis. [] Homogeneous catalysis involves reactions where the catalyst and the reactants are in the same phase, typically a liquid. Ligands are molecules that bind to the central metal atom in a catalyst, influencing its reactivity and selectivity.

The bulky tert-butyl groups in this molecule can provide steric hindrance, controlling the approach of substrates to the metal center and potentially leading to enantioselective catalysis, where the catalyst favors the formation of one specific enantiomer (mirror image) of a product molecule. [] The phosphine groups can donate electrons to the metal center, affecting its electronic properties and influencing the reaction pathway.

While research specifically investigating this particular compound as a catalyst precursor is scarce, similar compounds with bulky arylphosphine groups have been successfully employed in various homogeneous catalytic reactions, including hydrogenation, hydroformylation, and asymmetric allylic alkylation. [, ]

  • Brief Description: This phosphine compound features two bulky 3,5-di-tert-butylphenyl groups attached to the phosphorus atom, along with a central biphenyl core containing methoxy groups at the 2, 3, and 6 positions.
  • Origin: While the specific origin of this particular compound might not be readily available, bulky aryl phosphines are generally synthesized in laboratories for research purposes.
  • Significance: These phosphine molecules play a crucial role in various areas of scientific research, particularly in homogeneous catalysis []. Their bulky substituents around the phosphorus atom hinder close interactions with the metal center in a catalyst, leading to specific reaction pathways and selectivities [].

Molecular Structure Analysis

  • Key Features: The key features of this molecule include:
    • A central biphenyl core, providing rigidity and a platform for functional group attachment.
    • Two bulky 3,5-di-tert-butylphenyl groups bonded to the phosphorus atom, influencing steric interactions.
    • Methoxy groups (–OCH3) at positions 2, 3, and 6 of the biphenyl core, potentially affecting electronic properties.

Chemical Reactions Analysis

  • Synthesis: A common approach involves reacting a dichlorophenylphosphine with a bulky lithium or Grignard reagent derived from 3,5-di-tert-butylbenzene [].

(Balanced Chemical Equation for a General Synthesis)

ArPCl2 + 2 LiC6H2But3  -> ArP(C6H2But3)2 + 2 LiCl (where Ar is an aromatic group) []
  • Other Relevant Reactions: These phosphines can participate in various catalytic cycles depending on the attached transition metal. However, specific reactions involving this particular compound are likely not documented yet due to its potentially niche nature.

Physical And Chemical Properties Analysis

  • Physical Properties:
    • High melting points due to strong intermolecular interactions between bulky groups.
    • Low solubility in many common solvents due to their nonpolar character.
  • Chemical Properties:
    • Air and moisture sensitivity: Phosphine groups readily react with oxygen and water vapor.
    • Acidity: The P-H bond in phosphines can be weakly acidic.

The mechanism of action for this specific compound is not documented as it's likely not yet explored in detail. However, bulky aryl phosphines generally function as ligands in homogeneous catalysis. They coordinate to a metal center in a catalyst molecule, influencing the reaction pathway and product selectivity through steric and electronic effects [].

Bulky aryl phosphines, like this compound, can pose several safety hazards:

  • Flammability: Organic compounds with aromatic groups are generally flammable.
  • Toxicity: Information on the specific toxicity of this compound might not be available, but phosphines can be toxic upon inhalation or ingestion.
  • Air and Moisture Sensitivity: As mentioned earlier, phosphines readily react with air and moisture, potentially releasing toxic or flammable fumes.

Additional Points

  • Due to the limited information available on this specific compound, further research might be required to uncover its detailed properties, reactivity, and potential applications.
  • Scientific databases like PubChem () can be helpful for finding information on similar compounds.

XLogP3

22.2

Dates

Modify: 2023-08-15

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